molecular formula C10H21NO2 B13153568 4-(1-Aminobutan-2-YL)oxepan-4-OL

4-(1-Aminobutan-2-YL)oxepan-4-OL

Katalognummer: B13153568
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: JBLUWPDKKNGELC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminobutan-2-yl)oxepan-4-ol typically involves the reaction of oxepane derivatives with amine compounds under controlled conditions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Commonly, the synthesis involves the use of catalysts and solvents to facilitate the reaction and improve the efficiency of the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Aminobutan-2-yl)oxepan-4-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxepane derivatives with ketone or aldehyde functional groups, while reduction reactions may produce alcohol or amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-(1-Aminobutan-2-yl)oxepan-4-ol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(1-Aminobutan-2-yl)oxepan-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(1-Aminobutan-2-yl)oxepan-4-ol include other oxepane derivatives and amine-containing compounds. Some examples are:

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C10H21NO2

Molekulargewicht

187.28 g/mol

IUPAC-Name

4-(1-aminobutan-2-yl)oxepan-4-ol

InChI

InChI=1S/C10H21NO2/c1-2-9(8-11)10(12)4-3-6-13-7-5-10/h9,12H,2-8,11H2,1H3

InChI-Schlüssel

JBLUWPDKKNGELC-UHFFFAOYSA-N

Kanonische SMILES

CCC(CN)C1(CCCOCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.